
P-P-io5Ura-Araf.3NH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-P-io5Ura-Araf3NH3 is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-P-io5Ura-Araf.3NH3 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Common methods include:
Emulsification and nanoprecipitation techniques: These methods are used to prepare nanoparticles of the compound, which can then be further processed to obtain the final product.
Chemical vapor deposition (CVD): This method involves the deposition of the compound onto a substrate through the vapor phase, allowing for precise control over the composition and structure of the final product.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
P-P-io5Ura-Araf.3NH3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
P-P-io5Ura-Araf.3NH3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic and inorganic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as nanomaterials and coatings.
Wirkmechanismus
The mechanism of action of P-P-io5Ura-Araf.3NH3 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
P-P-io5Ura-Araf.3NH3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
CH3NH3PbI3: A well-known perovskite material used in solar cells.
PLGA nanoparticles: Used in drug delivery and other biomedical applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C9H22IN5O12P2 |
|---|---|
Molekulargewicht |
581.15 g/mol |
IUPAC-Name |
azane;[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3H3N/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);3*1H3/t4-,5?,6+,8-;;;/m1.../s1 |
InChI-Schlüssel |
RQIUJDZZLKFQQE-SDVHSZPNSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


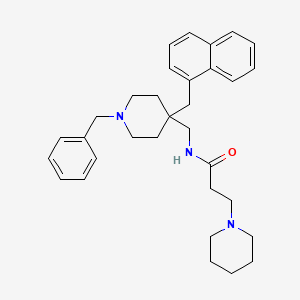

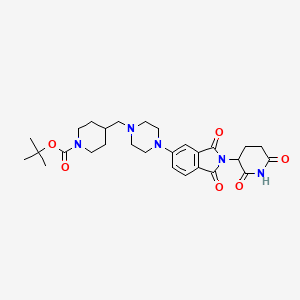
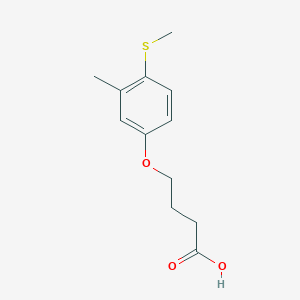
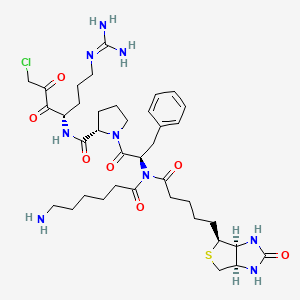
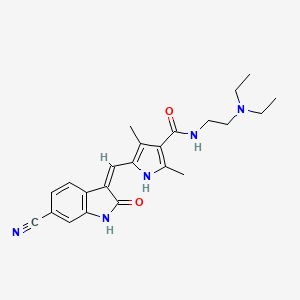

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
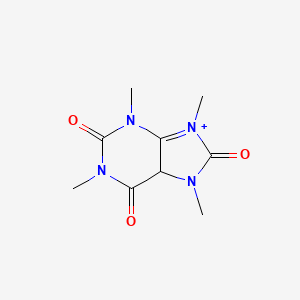
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

